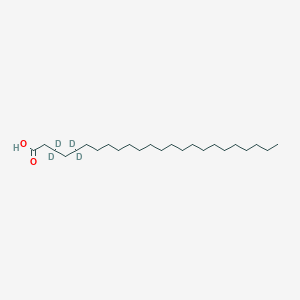

(3,3,4,4-d4)-Docosanoic acid

Overview

Description

(3,3,4,4-d4)-Docosanoic acid is a useful research compound. Its molecular formula is C24H48O2 and its molecular weight is 372.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Neuroprotective and Anti-inflammatory Properties

- Docosahexaenoic acid (DHA) derivatives, including (3,3,4,4-d4)-Docosanoic acid, have been identified as potent regulators of leukocytes and glial cells, which are crucial in controlling inflammation and promoting resolution in the brain. These derivatives, known as docosatrienes and resolvins, are synthesized from DHA and exhibit significant anti-inflammatory and neuroprotective properties (Hong et al., 2003).

- The fatty acid desaturase 2 (FADS2) gene product catalyzes the Δ4 desaturation of fatty acids, including this compound, to yield neuroprotective docosahexaenoic acid (DHA) in human cells. This process is significant for maintaining the balance of polyunsaturated fatty acids in neural tissues (Park et al., 2015).

2. Applications in Neurodegenerative Diseases

- This compound is involved in the modulation of glial cells in Alzheimer’s disease. Its metabolites, including docosanoids, activate specific receptors to modulate inflammation and contribute to neuronal survival. This makes it a promising candidate for the treatment of Alzheimer's disease (Heras-Sandoval et al., 2016).

- The derivatives of DHA, such as neuroprotectin D1 (NPD1), which are synthesized from this compound, play a vital role in neuroprotection, particularly in diseases like Alzheimer's disease, stroke, and other neurodegenerative conditions. NPD1 modulates key genes involved in neuroprotection, inflammation, and cell survival (Asatryan & Bazan, 2017).

3. Antimalarial Properties

- Docosahexaenoic acid (DHA), derived from this compound, has shown significant antimalarial properties. In vitro studies demonstrated that DHA causes marked growth inhibition of Plasmodium falciparum, a key parasite responsible for malaria. This suggests a potential application in malaria treatment strategies (Kumaratilake et al., 1992).

4. Structural Analysis and Biotechnological Applications

- Studies on the structural properties of docosanoic acid monolayers have provided insights into their molecular arrangement and potential applications in material sciences and nanotechnology. X-ray and neutron reflectivity studies have helped understand the molecular behavior of these fatty acids on various substrates, which can be significant for various industrial applications (Grundy et al., 1988).

- The biotechnological production of docosahexaenoic acid (DHA) from microorganisms, which includes the conversion of this compound, is a significant development. This method offers a sustainable and controlled production of DHA, an important fatty acid with various health benefits, avoiding reliance on fish oil sources (Sijtsma & Swaaf, 2004).

Mechanism of Action

Target of Action

It is known that fatty acids like docosanoic acid can interact with a variety of proteins, including enzymes and receptors, which could potentially be its targets .

Mode of Action

As a fatty acid, it may interact with its targets by integrating into cell membranes, altering their fluidity and function . It could also bind to specific proteins, modulating their activity .

Biochemical Pathways

Fatty acids are known to play key roles in various metabolic pathways, including lipid metabolism and inflammation .

Pharmacokinetics

As a fatty acid, it is likely absorbed in the intestines, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine and feces .

Result of Action

Fatty acids can influence cell function by altering membrane properties, modulating enzyme activity, and serving as energy sources .

Action Environment

Environmental factors such as diet, temperature, and pH could potentially influence the action, efficacy, and stability of (3,3,4,4-d4)-Docosanoic acid .

Properties

IUPAC Name |

3,3,5,5-tetradeuteriotetracosanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)/i20D2,22D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZGJDVWLFXDLK-CMJIWFEKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCCCCCCCCC)CC([2H])([2H])CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B3090145.png)

![11,12-Didehydro-|A-oxodibenz[b,f]azocine-5(6H)-pentanoic acid](/img/structure/B3090160.png)

![[(R)-(+)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-n-2-propenyl]iridium(III)](/img/structure/B3090209.png)